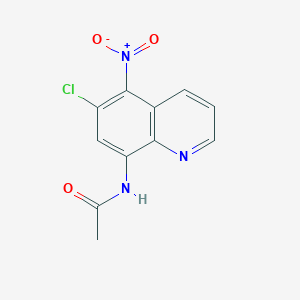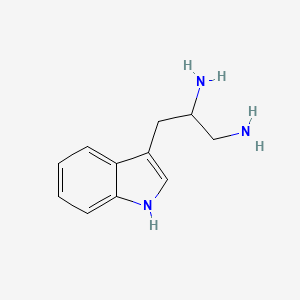
3-(1H-indol-3-yl)propane-1,2-diamine
描述
3-(1H-indol-3-yl)propane-1,2-diamine is a compound belonging to the tryptamine family, which is known for its diverse biological activities Tryptamines are a broad class of compounds that include neurotransmitters like serotonin and melatonin, as well as various psychoactive substances
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)propane-1,2-diamine typically involves the decarboxylation of L-tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC) in the presence of specific conditions. The reaction conditions often include the use of deuterated or tritiated media to obtain isotopomers of tryptamine and its derivatives .
Industrial Production Methods
the general approach involves the enzymatic decarboxylation of L-tryptophan, similar to the synthetic routes used in laboratory settings .
化学反应分析
Types of Reactions
3-(1H-indol-3-yl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole-3-acetaldehyde.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted tryptamines, which can have different biological activities and applications .
科学研究应用
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives.
Biology: It has been studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Research has explored its potential use in treating psychiatric disorders and its psychoactive properties.
Industry: It is used in the production of various pharmaceuticals and research chemicals
作用机制
The mechanism of action of 3-(1H-indol-3-yl)propane-1,2-diamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and other related neurotransmitters .
相似化合物的比较
3-(1H-indol-3-yl)propane-1,2-diamine is similar to other tryptamines such as:
Alpha-methyltryptamine (AMT): Known for its psychoactive properties and use as a recreational drug.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and animals.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogen used in traditional shamanic practices
Compared to these compounds, this compound is unique in its specific receptor interactions and potential therapeutic applications.
属性
CAS 编号 |
53707-84-9 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC 名称 |
3-(1H-indol-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2 |
InChI 键 |
WOXRSEJZTSQBNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CN)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propan-1-ol](/img/structure/B8628786.png)
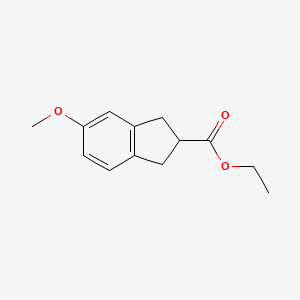
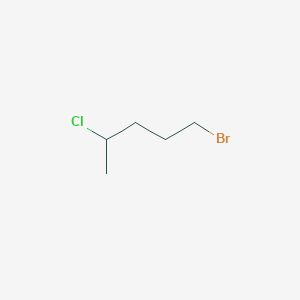
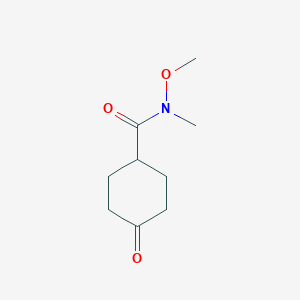
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)
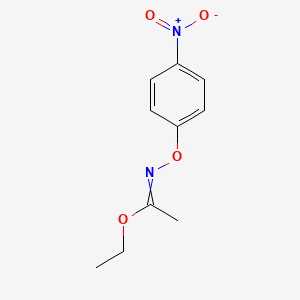
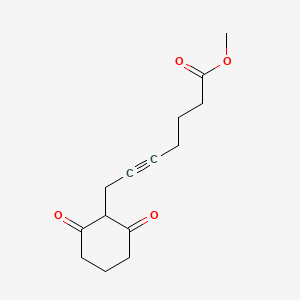
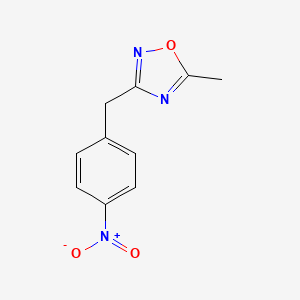
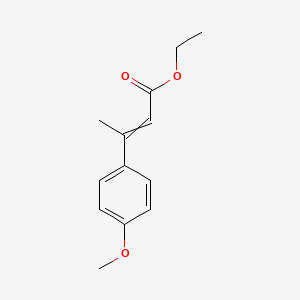
![1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine](/img/structure/B8628857.png)
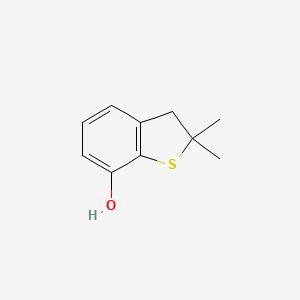
![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)
